

Application Notes and Protocols for In Vivo Models of HCoV-NL63 Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SARS-CoV-2-IN-63	
Cat. No.:	B12372050	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human coronavirus NL63 (HCoV-NL63) is a globally endemic respiratory pathogen, primarily causing mild to moderate upper respiratory tract infections, particularly in children and the elderly. However, it can lead to more severe lower respiratory tract illnesses such as bronchiolitis and pneumonia, especially in immunocompromised individuals. The shared usage of the angiotensin-converting enzyme 2 (ACE2) receptor with SARS-CoV-2 has heightened interest in understanding the pathogenesis of HCoV-NL63. Robust in vivo models are crucial for elucidating disease mechanisms, host immune responses, and for the preclinical evaluation of novel therapeutics and vaccines. This document provides detailed application notes and protocols for the most common animal models used to study HCoV-NL63 pathogenesis.

In Vivo Models for HCoV-NL63 Infection

Mice are naturally resistant to HCoV-NL63 infection due to the incompatibility of the viral spike protein with the murine ACE2 receptor. Therefore, susceptible models require the introduction of the human ACE2 (hACE2) receptor. The most widely used models are transgenic mice expressing hACE2 and mice transduced with an adenoviral vector expressing hACE2, often in an immunocompromised background to enhance viral replication. Syrian hamsters have also been identified as a susceptible model.

K18-hACE2 Transgenic Mouse Model



The K18-hACE2 transgenic mouse expresses the hACE2 receptor under the control of the human cytokeratin 18 promoter, leading to expression in airway epithelial cells.

- Application: This model is suitable for studying the pathogenesis of HCoV-NL63 in an immunocompetent host, allowing for the investigation of both innate and adaptive immune responses to the virus. It typically results in a non-lethal infection characterized by lung inflammation.
- Pathogenesis: Infection leads to peribronchial and perivascular inflammation, with an influx of neutrophils and lymphocytes into the airways.[1] Viral replication in the lungs peaks around day 3 post-infection and is typically cleared by day 7.[1]

Adenovirus-vectored hACE2 (Ad5-hACE2) Mouse Model

This model involves the intranasal administration of a replication-deficient adenovirus serotype 5 encoding hACE2. To enhance susceptibility and viral replication, this is often performed in mice lacking type I interferon signaling (e.g., IFNAR⁻/- or STAT1⁻/-).

- Application: This model is ideal for studying the role of the innate immune response, particularly type I interferons, in controlling HCoV-NL63 infection. The higher viral loads achieved in these models are also beneficial for evaluating the efficacy of antiviral compounds.
- Pathogenesis: Ad5-hACE2 transduced IFNAR⁻/⁻ mice, when infected with HCoV-NL63, develop pneumonia characterized by inflammatory cell infiltration.[2] Viral clearance is typically observed by day 7 post-infection.[2] Mice on a BALB/c background tend to be more susceptible than C57BL/6 mice, showing more significant weight loss and higher viral loads in the lungs.[2]

Syrian Hamster Model

Syrian hamsters are naturally susceptible to HCoV-NL63 infection, presenting a model that does not require genetic modification for receptor compatibility.

Application: This model is useful for studying HCoV-NL63 in a different species, which can
provide comparative insights into pathogenesis and host response. It is also a valuable tool
for transmission studies.



• Pathogenesis: Infection in Syrian hamsters typically results in mild disease with viral replication primarily in the upper respiratory tract.[3]

Quantitative Data Summary

The following tables summarize key quantitative data from studies using these in vivo models.

Table 1: Viral Load in Lung Tissue of Mouse Models

Model	Strain	Inoculum	Timepoint (days post- infection)	Viral Load (gene copies/g lung tissue)	Reference
K18-hACE2	C57BL/6	1 x 10⁵ TCID₅o	3	~1 x 10 ⁶	[1]
K18-hACE2	C57BL/6	1 x 10 ⁵ TCID ₅₀	5	~1 x 10 ⁴	[1]
Ad5-hACE2	IFNAR-/- C57BL/6	1 x 10⁴ PFU	2	~1 x 10 ⁸	[2][4]
Ad5-hACE2	IFNAR-/- C57BL/6	1 x 10⁴ PFU	4	~1 x 10 ⁷	[2][4]
Ad5-hACE2	IFNAR-/- C57BL/6	1 x 10⁴ PFU	7	~1 x 10 ⁵	[2][4]
Ad5-hACE2	IFNAR-/- BALB/c	1 x 10⁴ PFU	2	~1 x 10 ⁹	[5]
Ad5-hACE2	IFNAR-/- BALB/c	1 x 10⁴ PFU	4	~1 x 10 ⁸	[5]
Ad5-hACE2	IFNAR-/- BALB/c	1 x 10⁴ PFU	7	~1 x 10 ⁶	[5]

Table 2: Inflammatory Response in Mouse Models



Model	Parameter	Timepoint (days post- infection)	Observation	Reference
K18-hACE2	BALF Neutrophils	3	Significantly increased	[1][6]
K18-hACE2	BALF Lymphocytes	3	Significantly increased	[1][6]
K18-hACE2	Lung IFN-β mRNA	2	Significantly increased	[1]
K18-hACE2	Lung IL-6 mRNA	2	Significantly increased	[1]
K18-hACE2	Lung CXCL1 mRNA	2	Significantly increased	[1]

Table 3: Viral Load in Syrian Hamsters

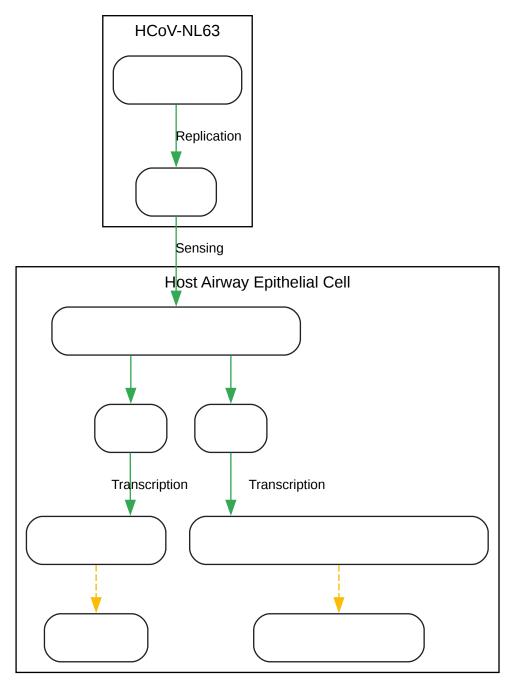
Inoculum	Timepoint (days post- infection)	Nasal Wash (TCID₅o/mL)	Lung Titer (TCID₅₀/g)	Reference
1 x 10 ⁵ TCID ₅₀	3	~1 x 10 ³	~1 x 10 ⁴	[3]
1 x 10 ⁵ TCID ₅₀	6	Undetectable	~1 x 10²	[3]

Signaling Pathways and Experimental Workflows HCoV-NL63 Infection and Innate Immune Signaling

HCoV-NL63 infection in susceptible models triggers a robust innate immune response, primarily mediated by interferon signaling pathways. Upon viral entry and replication, viral RNA is recognized by pattern recognition receptors (PRRs), leading to the activation of transcription factors such as IRF3 and NF-kB. This results in the production of type I and type III interferons and pro-inflammatory cytokines, which in turn establish an antiviral state and recruit immune cells to the site of infection.



HCoV-NL63 Innate Immune Response



Click to download full resolution via product page

Caption: HCoV-NL63 infection triggers innate immune signaling pathways.

Experimental Workflow for Mouse Models



A typical experimental workflow for studying HCoV-NL63 pathogenesis in mouse models involves several key steps from animal preparation to data analysis.

Experimental Workflow for HCoV-NL63 Mouse Models **Animal Preparation** Select Model: K18-hACE2 or IFNAR-/-Ad5-hACE2 Transduction (for IFNAR-/-) Infection Monitoring & Sample Collection Analysis



Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Developing a mouse model of human coronavirus NL63 infection: comparison with rhinovirus-A1B and effects of prior rhinovirus infection PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse models susceptible to HCoV-229E and HCoV-NL63 and cross protection from challenge with SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Developing a mouse model of human coronavirus NL63 infection: comparison with rhinovirus-A1B and effects of prior rhinovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Models of HCoV-NL63 Pathogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372050#in-vivo-models-for-studying-hcov-nl63-pathogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com